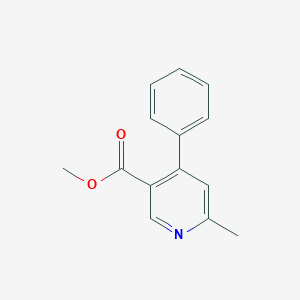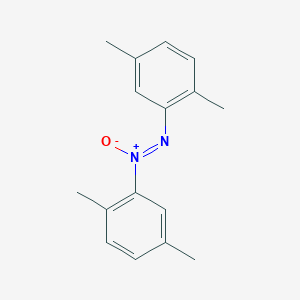
Tripropylsulfanium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tripropylsulfanium chloride is a chemical compound known for its unique properties and applications in various fields of science and industry It is a sulfonium salt, which means it contains a positively charged sulfur atom bonded to three propyl groups and a chloride ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tripropylsulfanium chloride typically involves the reaction of tripropylsulfonium iodide with a chloride source. One common method is to react tripropylsulfonium iodide with sodium chloride in an aqueous solution, resulting in the formation of this compound and sodium iodide as a byproduct. The reaction is usually carried out under mild conditions, with the temperature maintained at room temperature to slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and controlled reaction environments. The final product is typically purified through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
Tripropylsulfanium chloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert it back to the corresponding sulfide or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. These reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in these reactions, often in solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as hydroxide ions, alkoxide ions, or amines can be used in substitution reactions, usually in polar solvents like water or alcohols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides or other reduced forms.
Substitution: Various substituted sulfonium salts, depending on the nucleophile used.
科学的研究の応用
Tripropylsulfanium chloride has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonium ylides, which are intermediates in various chemical reactions.
Medicine: Research is ongoing into its potential use in drug development, particularly as a precursor for biologically active compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
作用機序
The mechanism by which tripropylsulfanium chloride exerts its effects involves the interaction of the positively charged sulfur atom with various molecular targets. In chemical reactions, it acts as an electrophile, attracting nucleophiles to form new bonds. In biological systems, it can interact with nucleophilic sites on biomolecules, leading to modifications that can affect their function and activity. The specific pathways and targets involved depend on the context of its use and the nature of the reactions it undergoes.
類似化合物との比較
Similar Compounds
Triphenylsulfonium chloride: Similar in structure but with phenyl groups instead of propyl groups.
Trimethylsulfonium chloride: Contains methyl groups instead of propyl groups.
Triethylsulfonium chloride: Contains ethyl groups instead of propyl groups.
Uniqueness
Tripropylsulfanium chloride is unique due to the presence of propyl groups, which impart different steric and electronic properties compared to other sulfonium salts. These differences can affect its reactivity, solubility, and interactions with other molecules, making it suitable for specific applications where other sulfonium salts may not be as effective.
特性
CAS番号 |
144861-60-9 |
|---|---|
分子式 |
C9H21ClS |
分子量 |
196.78 g/mol |
IUPAC名 |
tripropylsulfanium;chloride |
InChI |
InChI=1S/C9H21S.ClH/c1-4-7-10(8-5-2)9-6-3;/h4-9H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
PEMQHKWJBNHRRV-UHFFFAOYSA-M |
SMILES |
CCC[S+](CCC)CCC.[Cl-] |
正規SMILES |
CCC[S+](CCC)CCC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid](/img/structure/B3047738.png)
![Cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B3047740.png)


![tert-Butyl 3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carboxylate](/img/structure/B3047744.png)





